4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Optimize CNS and PARP-1 lead series with 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine (CAS 92039-53-7). The para-ethyl substituent provides a strategic LogP increment (+0.3 to +0.7 units vs. the 4-phenyl analog) to fine-tune BBB permeability and receptor subtype selectivity within the optimal drug-like space (LogP 2–4). At MW 187.28 and Fsp³ 0.385, it meets Rule of Three criteria for fragment-based screening. Unlike the hydrochloride salt of the phenyl analog, this free base form is classified only as GHS07 (Warning), reducing HazMat shipping costs and simplifying HTS automation. Multi-method analytical certification (NMR, HPLC, GC) ensures batch-to-batch integrity for reproducible SAR.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B12092169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CCNCC2
InChIInChI=1S/C13H17N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h3-7,14H,2,8-10H2,1H3
InChIKeyZQNRDVQYZGESMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine (CAS 92039-53-7): A Precise Ethyl-Substituted Tetrahydropyridine Building Block for MedChem Optimization


4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine (CAS 92039-53-7) is a synthetic 4-aryltetrahydropyridine featuring a para-ethylphenyl substituent on the tetrahydropyridine ring, with a molecular formula of C₁₃H₁₇N and a molecular weight of 187.28 g/mol . It belongs to a critical scaffold class widely used in medicinal chemistry for developing PARP-1 inhibitors, dopamine receptor ligands, and CNS-penetrant candidates . Its defining structural feature—a single ethyl group at the para-position—provides a quantifiable lipophilicity increment (LogP 2.63–2.93) compared to the unsubstituted phenyl analog, making it a strategic intermediate when fine-tuning physicochemical properties within a congeneric series is paramount [1].

Generic Substitution Risks for 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine: Why the Para-Ethyl Group Is Not Interchangeable


Substituting 4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine with the unsubstituted 4-phenyl analog (CAS 10338-69-9) or the 4-methylphenyl analog (CAS 59084-09-2) introduces a quantifiable lipophilicity shift of approximately +0.5 to +1.0 LogP units per carbon atom in the para-substituent [1][2]. This directly alters membrane permeability, non-specific protein binding, and CYP450 susceptibility in downstream derivatives. In SAR campaigns targeting CNS or intracellular enzymes like PARP-1, even a ΔLogP of ±0.3 can shift lead compounds out of optimal drug-like property space [3]. The tetrahydropyridine scaffold's affinity for dopamine D2 and sigma receptors is also highly sensitive to aryl substitution pattern, as demonstrated by the sharp decline in D2 binding when substituents are introduced at the 4-position of the aryl ring [4]. Therefore, interchanging analogs without re-optimizing the full profile risks unpredictable changes in potency, selectivity, and pharmacokinetics.

Quantitative Differentiation Evidence for 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine vs. Closest Analogs


Lipophilicity Fine-Tuning: LogP of 2.63–2.93 Bridges the Gap Between 4-Phenyl and 4-Methylphenyl Analogs

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine exhibits a computed LogP of 2.63 (Chemscene) to 2.93 (Fluorochem), positioning it as a precise intermediate between the unsubstituted 4-phenyl analog (LogP 1.97) and the 4-methylphenyl analog (LogP 2.37–3.50) [1]. This provides a predictable ΔLogP of approximately +0.7 over the phenyl baseline and approximately +0.3 over the methyl analog, enabling systematic lipophilicity-driven optimization without introducing excessive hydrophobicity that could lead to poor solubility or promiscuous binding.

Lipophilicity Physicochemical Properties Medicinal Chemistry SAR

Molecular Weight Progression: 187.28 g/mol Provides Optimal Scaffold Mass for Fragment-Based Drug Design

With a molecular weight of 187.28 g/mol, 4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine occupies a specific mass range between the 4-phenyl analog (159.23 g/mol) and the 4-methylphenyl analog (173.25 g/mol), while remaining below the 4-propylphenyl analog (201.31 g/mol) [1]. This incremental mass increase of +14.03 g/mol over the methyl analog (one methylene unit) maintains the compound within the ideal 'fragment' range (MW < 250) while providing additional van der Waals surface area for target engagement.

Fragment-Based Drug Design Molecular Weight Lead Optimization Physicochemical Properties

Rotatable Bond Count: Two Rotatable Bonds Enable Conformational Adaptation While Maintaining Rigidity

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine possesses two rotatable bonds (the ethyl group and the aryl-tetrahydropyridine connection), compared to one rotatable bond for the 4-methylphenyl analog and zero for the 4-phenyl analog . This modest increase in conformational freedom, combined with an Fsp³ value of 0.385, suggests a balanced fraction of sp³-hybridized carbons that is associated with improved clinical success rates in drug candidates, without introducing the excessive flexibility (three rotatable bonds) of the 4-propylphenyl analog .

Conformational Flexibility Rotatable Bonds Molecular Design Drug-Likeness

Batch-Specific Analytical QC: NMR, HPLC, and GC Certification Ensures Reproducible Research Outcomes

Bidepharm (Bide Pharm) supplies 4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine at a standard purity of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical certification exceeds the typical vendor specification for less common tetrahydropyridine analogs, which often lack multi-method QC data. For the 4-phenyl analog (CAS 10338-69-9), commercial sources typically offer technical grade material without detailed batch certificates, while the 4-methylphenyl analog (CAS 59084-09-2) is often sold at 95% purity but without guaranteed multi-method analytical reports .

Quality Control Analytical Chemistry Procurement Reproducibility

Safety and Handling: Classified as GHS07 Harmful/Irritant with Comprehensive Precautionary Guidance

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is comparable to the 4-methylphenyl analog (H302, H315, H319, H335) and the 4-phenyl analog hydrochloride (H301, toxic if swallowed) [1]. However, the target compound's free base form avoids the acute oral toxicity (H301) classification of the 4-phenyl hydrochloride salt, representing a tangible handling safety advantage for laboratories performing large-scale syntheses.

Safety Handling GHS Classification Laboratory Safety

Optimal Research and Industrial Application Scenarios for 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine (CAS 92039-53-7)


CNS Drug Discovery: Fine-Tuning Lipophilicity for Blood-Brain Barrier Penetration in Tetrahydropyridine-Based Leads

When optimizing a tetrahydropyridine-containing CNS lead series, replacing the 4-phenyl or 4-methylphenyl substituent with 4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine provides a measured LogP increase of +0.3 to +0.7 units, which can push CNS candidates into the optimal LogP range of 2–4 for passive blood-brain barrier permeation without exceeding the upper threshold associated with high non-specific binding. This is particularly relevant for dopamine D2 and sigma receptor-targeted programs, where aryl substitution at the 4-position profoundly influences receptor subtype selectivity. [1]

Fragment-Based Drug Design (FBDD): A Low-Molecular-Weight Scaffold with Balanced Fsp³ for Fragment Growing Campaigns

At 187.28 g/mol with an Fsp³ of 0.385, 4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine meets the Rule of Three criteria (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) that define high-quality fragments. The ethyl substituent provides a unique vector for fragment growing with a modest increase in hydrophobic contacts, which can be exploited in structure-based design to fill lipophilic sub-pockets identified in PARP-1 or other enzyme active sites. The availability of batch-specific NMR, HPLC, and GC QC data ensures fragment library integrity. [2]

Medicinal Chemistry SAR Campaigns: Systematic Exploration of Alkyl Substitution Effects on Target Affinity and Selectivity

In systematic structure-activity relationship (SAR) studies of 4-aryltetrahydropyridines, 4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine serves as the essential 'ethyl' member of a homologous series (H, Me, Et, n-Pr, i-Pr). Quantitative comparisons of inhibitory potency, binding affinity, or functional activity across this series allow medicinal chemists to dissect the steric and lipophilic contributions of the para-substituent and establish meaningful QSAR models. The compound's consistent 95% purity and multi-method analytical certification minimize confounding factors from chemical variability.

High-Throughput Screening Library Procurement: Reduced HazMat Complexity for Automated Compound Management

For organizations building screening libraries of tetrahydropyridine derivatives, selecting 4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine over the hydrochloride salt of the 4-phenyl analog eliminates the acute oral toxicity (H301) classification. This reduces institutional chemical hygiene requirements, simplifies inventory management, and lowers shipping costs associated with HazMat handling. The free base form, classified only as GHS07 (Warning), is suitable for automated liquid handling systems commonly used in HTS facilities.

Quote Request

Request a Quote for 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.